(E)-2-Cyano-3-(1H-indol-4-yl)acrylamide
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Overview
Description
Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community . For instance, the synthesis of indiacen B began from 2-methyl-3-nitroaniline, using sodium nitrite (NaNO2) and potassium iodide (KI) .Molecular Structure Analysis
Indole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The synthesis of heterocyclic compounds encompassing multiple functionalities is a common strategy for pharmacological evaluation of future drug candidates . The reaction often involves esterification, catalytic amounts of sulfuric acid in ethanol, and other processes .Physical And Chemical Properties Analysis
Indole is a clear, colorless to slightly yellowish liquid with a pungent amine-like odor . It is miscible with water, reacts with bases, and hydrolyzes rapidly to acrylic acid and dimethylaminoethanol .Scientific Research Applications
Medicine: Anticancer Research
(E)-2-Cyano-3-(1H-indol-4-yl)acrylamide has been explored for its potential in anticancer research due to the indole core’s ability to interact with biological targets. Indole derivatives are known to possess cytotoxic properties against various cancer cell lines. The cyano and acrylamide groups could potentially be modified to enhance the compound’s selectivity and potency against cancer cells .
Chemistry: Synthesis of Heterocyclic Compounds
In synthetic chemistry, this compound serves as a building block for the construction of complex heterocyclic structures. Its reactive acrylamide moiety can undergo various chemical transformations, enabling the synthesis of diverse indazole-containing compounds with medicinal applications .
Biology: Neurotransmitter Research
Indole derivatives, such as (E)-2-Cyano-3-(1H-indol-4-yl)acrylamide, are structurally similar to tryptophan and serotonin, making them of interest in the study of neurotransmitter pathways and neurological disorders. They can be used to probe the biosynthesis and regulation of indoleamine neurotransmitters .
Materials Science: Organic Semiconductors
The indole moiety is a common feature in organic semiconductor materials. The electron-rich nature of (E)-2-Cyano-3-(1H-indol-4-yl)acrylamide could make it a candidate for use in organic light-emitting diodes (OLEDs) or as a component in organic photovoltaic cells .
Environmental Science: Pollutant Degradation
Research into the environmental applications of indole derivatives includes their use in the degradation of pollutants. The compound’s structure could be tailored to act as a catalyst or reactant in the breakdown of harmful organic molecules in water and soil .
Agriculture: Plant Growth Regulation
Indole compounds are known to influence plant growth and development. Derivatives of (E)-2-Cyano-3-(1H-indol-4-yl)acrylamide could be synthesized to mimic plant hormones like auxins, potentially leading to new agricultural chemicals that regulate plant growth .
Quantum Science: Quantum Dot Synthesis
In the field of quantum science, indole derivatives could be utilized in the synthesis of quantum dots. These nanoparticles have unique electronic properties and could be used in quantum computing, medical imaging, and other advanced technologies .
Pharmaceutical Development: Drug Design
The structural versatility of (E)-2-Cyano-3-(1H-indol-4-yl)acrylamide allows for its use in drug design. By modifying its functional groups, researchers can develop new pharmaceuticals with improved efficacy and reduced side effects for a variety of diseases .
Mechanism of Action
Safety and Hazards
While specific safety and hazard information for “(E)-2-Cyano-3-(1H-indol-4-yl)acrylamide” is not available, it’s important to note that similar compounds can form ignitable mixtures with air and tend to spontaneously polymerize at elevated temperatures, upon irradiation, and in the presence of free-radical initiators .
Future Directions
The application of indole derivatives as biologically active compounds has attracted increasing attention in recent years . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that there is potential for future research and development in this area.
properties
IUPAC Name |
(E)-2-cyano-3-(1H-indol-4-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-7-9(12(14)16)6-8-2-1-3-11-10(8)4-5-15-11/h1-6,15H,(H2,14,16)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWINZUSDAFGWNP-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C=C(C#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C2C=CNC2=C1)/C=C(\C#N)/C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-Cyano-3-(1H-indol-4-yl)acrylamide |
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